molecular formula C11H15N3O2 B187749 3-Methyl-1-(2-nitrophenyl)piperazine CAS No. 398470-53-6

3-Methyl-1-(2-nitrophenyl)piperazine

Cat. No. B187749
M. Wt: 221.26 g/mol
InChI Key: JLCKZYKOWUVIPC-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-nitrophenyl)piperazine is a chemical compound with the molecular formula C11H15N3O2 . It is also known as 3-methyl-1-(2-nitrophenyl)piperazine hydrochloride .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 3-Methyl-1-(2-nitrophenyl)piperazine, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for 3-Methyl-1-(2-nitrophenyl)piperazine is 1S/C11H15N3O2.ClH/c1-9-8-13(7-6-12-9)10-4-2-3-5-11(10)14(15)16;/h2-5,9,12H,6-8H2,1H3;1H . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions, including cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

3-Methyl-1-(2-nitrophenyl)piperazine is a solid at room temperature . Its molecular weight is 257.72 .

Scientific Research Applications

  • Synthesis of Piperazine Derivatives

    • Field : Organic Chemistry
    • Application : Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The synthesis of piperazine derivatives has been a focus of recent research .
    • Methods : Methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
    • Results : These methods have been successful in synthesizing a variety of piperazine derivatives .
  • Preparation of 1-(4-methoxy-phenyl)-4-methyl-piperazine

    • Field : Pharmaceutical Chemistry
    • Application : 1-Methylpiperazine is used as an intermediate in the synthesis of active pharmaceutical ingredients like ofloxacin, rifampicin, clozapine, sildenafil, trifluoperazine, and zopiclone .
    • Methods : 1-Methylpiperazine is prepared by reacting with 1-chloro-4-methoxy-benzene .
    • Results : This method has been successful in preparing 1-(4-methoxy-phenyl)-4-methyl-piperazine .

properties

IUPAC Name

3-methyl-1-(2-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-9-8-13(7-6-12-9)10-4-2-3-5-11(10)14(15)16/h2-5,9,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCKZYKOWUVIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385359
Record name 3-methyl-1-(2-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(2-nitrophenyl)piperazine

CAS RN

398470-53-6
Record name 3-methyl-1-(2-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Lagu, D Tian, D Nagarathnam… - Journal of medicinal …, 1999 - ACS Publications
Dihydropyrimidinones, such as 1, represent a novel class of α 1a adrenoceptor antagonists with potential for the treatment of benign prostatic hyperplasia (BPH) (see part 1 of this series)…
Number of citations: 46 pubs.acs.org
A Leonardi, D Barlocco, F Montesano… - Journal of medicinal …, 2004 - ACS Publications
In the present study, more than 75 compounds structurally related to BMY 7378 have been designed and synthesized. Structural variations of each part of the reference molecule have …
Number of citations: 67 pubs.acs.org

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